molecular formula C22H34BNO4 B13721061 Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cat. No.: B13721061
M. Wt: 387.3 g/mol
InChI Key: HAVSVPHRUOSGOK-UHFFFAOYSA-N
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Description

Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutyl group, a benzyl group substituted with a dioxaborolane moiety, and a carbamic acid tert-butyl ester group. Its molecular formula is C19H32BN3O4, and it is often used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor to drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. The dioxaborolane moiety is particularly important in this context, as it can form reversible covalent bonds with nucleophilic residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable as an intermediate in organic synthesis and as a tool in scientific research .

Properties

Molecular Formula

C22H34BNO4

Molecular Weight

387.3 g/mol

IUPAC Name

tert-butyl N-cyclobutyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24(18-9-8-10-18)15-16-11-13-17(14-12-16)23-27-21(4,5)22(6,7)28-23/h11-14,18H,8-10,15H2,1-7H3

InChI Key

HAVSVPHRUOSGOK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C3CCC3)C(=O)OC(C)(C)C

Origin of Product

United States

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